molecular formula C16H15NO5 B11054267 7-Methoxy-N-(4-methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide

7-Methoxy-N-(4-methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B11054267
M. Wt: 301.29 g/mol
InChI Key: DBXWPHGLMYFAII-UHFFFAOYSA-N
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Description

7-Methoxy-N-(4-methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a methoxy group at the 7th position and a methoxyphenyl group attached to the nitrogen atom of the carboxamide group. Benzodioxoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-N-(4-methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group at the 7th position can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Formation of the Carboxamide: The carboxamide group is formed by reacting the benzodioxole derivative with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for large-scale synthesis. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Methoxybenzaldehydes or methoxybenzoic acids.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 7-Methoxy-N-(4-methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological activities. Benzodioxole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery and development.

Medicine

In medicine, compounds similar to this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or have other bioactive properties that could be harnessed for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable benzodioxole core and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 7-Methoxy-N-(4-methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide depends on its specific biological target. Generally, benzodioxole derivatives can interact with enzymes or receptors, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole: The parent compound without the methoxy and carboxamide groups.

    Methoxybenzodioxole: Similar structure but without the carboxamide group.

    Carboxamide derivatives: Compounds with similar carboxamide groups but different aromatic substitutions.

Uniqueness

7-Methoxy-N-(4-methoxyphenyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both methoxy and carboxamide groups on the benzodioxole core allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

7-methoxy-N-(4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H15NO5/c1-19-12-5-3-11(4-6-12)17-16(18)10-7-13(20-2)15-14(8-10)21-9-22-15/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

DBXWPHGLMYFAII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

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